Methyl 3-(4-(tert-butyl)phenyl)-2-hydroxypropanoate
Description
Methyl 3-(4-(tert-butyl)phenyl)-2-hydroxypropanoate is a synthetic organic compound characterized by a 2-hydroxypropanoate ester backbone substituted with a 4-tert-butylphenyl group at the third carbon position. Its molecular formula is C₁₄H₂₀O₄, with a molecular weight of 252.3 g/mol.
Properties
Molecular Formula |
C14H20O3 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
methyl 3-(4-tert-butylphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C14H20O3/c1-14(2,3)11-7-5-10(6-8-11)9-12(15)13(16)17-4/h5-8,12,15H,9H2,1-4H3 |
InChI Key |
UVLRKELKELKZIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(C(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-(tert-butyl)phenyl)-2-hydroxypropanoate typically involves the esterification of 3-(4-(tert-butyl)phenyl)-2-hydroxypropanoic acid with methanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be efficient and sustainable for the synthesis of similar compounds .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-(tert-butyl)phenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 3-(4-(tert-butyl)phenyl)-2-oxopropanoate.
Reduction: 3-(4-(tert-butyl)phenyl)-2-hydroxypropanol.
Substitution: 4-nitro-3-(tert-butyl)phenyl-2-hydroxypropanoate.
Scientific Research Applications
Antioxidant Properties
Research indicates that Methyl 3-(4-(tert-butyl)phenyl)-2-hydroxypropanoate exhibits notable biological activities, particularly as an antioxidant. Antioxidants are crucial for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and cardiovascular disorders. The presence of the tert-butyl group enhances the lipophilicity of the molecule, potentially increasing its efficacy in biological systems.
Potential Synergistic Effects
Interaction studies involving this compound have highlighted its potential synergistic effects when combined with other antioxidants or active pharmaceutical ingredients. These studies are crucial for understanding how this compound may enhance or inhibit the activity of other substances in biological systems.
Structural Similarities
Several compounds share structural similarities with this compound. this compound stands out due to its specific functional groups and structural characteristics that impart unique properties compared to these similar compounds. Its applications as an antioxidant and potential therapeutic agent further highlight its significance in various industries.
Applications in Consumer Products
Mechanism of Action
The mechanism of action of Methyl 3-(4-(tert-butyl)phenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active acid form. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
3-(4-Hydroxyphenyl)-2-hydroxypropanoic Acid ()
- Structure : Differs by replacing the tert-butyl group with a hydroxyl on the phenyl ring.
- Key Differences: The absence of the tert-butyl group reduces lipophilicity (lower logP), decreasing membrane permeability but improving aqueous solubility.
- Implications : The tert-butyl group in the target compound likely improves bioavailability in lipid-rich environments compared to this analog.
Methyl (R)-3-[2-(3,4-Dihydroxybenzoyl)-4,5-dihydroxyphenyl]-2-hydroxypropanoate ()
- Structure : Contains a dihydroxybenzoyl-dihydroxyphenyl moiety instead of the tert-butylphenyl group.
- Demonstrated anti-tuberculosis activity, suggesting the hydroxypropanoate group may contribute to antimicrobial effects .
- Implications : The target compound’s tert-butyl group may trade antioxidant capacity for improved metabolic stability.
Analogs with tert-Butyl Substituents
3-(4-tert-Butylphenyl)-2-methylpropanoic Acid ()
- Structure : Replaces the 2-hydroxyl group with a methyl group.
- Key Differences :
- The methyl group eliminates hydrogen-bonding capability, reducing acidity (higher pKa) and interaction with polar targets.
- Molecular weight: 220.3 g/mol (vs. 252.3 g/mol for the target).
2(3)-tert-Butyl-4-hydroxyanisole (BHA) ()
- Structure : Features a tert-butyl group adjacent to a methoxy-hydroxyphenyl ring.
- Key Differences: BHA induces glutathione S-transferase and epoxide hydratase, critical in detoxifying electrophilic carcinogens . The target compound lacks the methoxy group but retains the tert-butyl substituent, which may contribute to similar enzyme-modulating effects.
- Implications : Structural similarities suggest the target compound could influence detoxification pathways, though direct evidence is needed.
Ester Variants with Protective Groups
Methyl 3-(4-(2-(Benzyloxy)ethoxy)phenyl)-2-(tert-butoxycarbonylamino)propanoate ()
- Structure : Incorporates a benzyloxyethoxy side chain and a Boc-protected amine.
- Key Differences :
- The Boc group and benzyloxyethoxy chain increase molecular complexity and weight (429.5 g/mol ).
- Likely used as a synthetic intermediate, contrasting with the target compound’s simpler structure.
- Implications : The target compound’s lack of protective groups may simplify synthesis but reduce stability under acidic conditions.
Comparative Data Table
Key Research Findings and Implications
Enzyme Induction Potential: The tert-butyl group in BHA elevates detoxification enzymes (). By analogy, the target compound may similarly enhance glutathione S-transferase or epoxide hydratase activity, warranting enzymatic assays.
Antimicrobial Activity: Hydroxypropanoate analogs exhibit anti-tuberculosis effects (). The target compound’s structural similarity suggests possible antimicrobial applications, though substituent differences (tert-butyl vs. dihydroxybenzoyl) may alter efficacy.
Metabolic Stability : The tert-butyl group likely prolongs half-life compared to hydroxylated analogs (), making the compound a candidate for in vivo studies.
Biological Activity
Methyl 3-(4-(tert-butyl)phenyl)-2-hydroxypropanoate, also known as Benzenepropanoic acid, 4-(1,1-dimethylethyl)-α-hydroxy-, methyl ester, is a compound recognized for its diverse biological activities, particularly as an antioxidant . This article explores its biological activity, synthesis methods, and potential applications based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C15H22O3
- Molecular Weight : 250.34 g/mol
- Structure : The compound features a tert-butyl group attached to a phenyl ring and a hydroxypropanoate moiety, enhancing its lipophilicity and reactivity.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases such as cancer and cardiovascular disorders. The presence of the tert-butyl group is believed to enhance the compound's efficacy in biological systems by improving its solubility and cellular uptake.
The antioxidant mechanism involves the neutralization of free radicals and the reduction of oxidative stress markers. Studies have shown that this compound can reduce levels of pro-inflammatory cytokines such as TNF-α, which are often elevated in conditions characterized by oxidative stress .
In Vitro Studies
In vitro studies have demonstrated that this compound can protect various cell types from oxidative damage. For instance, it has been observed to mitigate cell death induced by amyloid beta (Aβ) in astrocytes, reducing the production of reactive oxygen species (ROS) and inflammatory markers .
In Vivo Studies
While in vitro results are promising, in vivo studies are essential to confirm these findings. Preliminary animal studies suggest that while the compound shows protective effects against oxidative stress in cultured cells, its bioavailability and efficacy in live models require further investigation .
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Esterification : Reacting tert-butyl 3-hydroxypropanoate with appropriate phenolic compounds.
- Catalytic Methods : Utilizing transition metal catalysts to facilitate the formation of the desired ester bonds.
These synthetic pathways allow for the modification and derivation of various analogs with potentially enhanced biological activities .
Applications
This compound has potential applications across multiple fields:
- Pharmaceuticals : As a candidate for developing new antioxidant therapies.
- Cosmetics : Due to its skin-protective properties against oxidative damage.
- Food Industry : As a natural preservative to enhance food stability against oxidation.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Antioxidant Activity | Applications |
|---|---|---|---|
| This compound | Structure | High | Pharmaceuticals, Cosmetics |
| Similar Compound A | Structure A | Moderate | Pharmaceuticals |
| Similar Compound B | Structure B | Low | Cosmetics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
